Tetrangomycin -

Tetrangomycin

Catalog Number: EVT-1579531
CAS Number:
Molecular Formula: C19H14O5
Molecular Weight: 322.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tetrangomycin is an angucycline antibiotic that is 3,4-dihydrotetraphene-1,7,12(2H)-trione substituted by hydroxy groups at positions 3 and 8 and a methyl group at position 3 (the 3R stereoisomer) ring system. It is an antibiotic isolated from Streptomyces sp. It is a member of phenols, a tertiary alcohol, a cyclic ketone and an angucycline antibiotic.
Overview

Tetrangomycin is a natural product belonging to the angucycline class of antibiotics, which are characterized by their complex polycyclic structures. This compound has garnered attention due to its significant biological activities, particularly its antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus. Tetrangomycin was first isolated from the terrestrial actinomycete Streptomyces sp. and has been the subject of various synthetic studies aimed at understanding its structure and enhancing its biological efficacy.

Source and Classification

Tetrangomycin is primarily sourced from Streptomyces species, particularly Streptomyces smyrnaeus, which has been shown to produce this antibiotic in substantial yields under specific fermentation conditions. The compound is classified as an angucycline antibiotic, a subclass of polyketides known for their diverse biological activities and complex molecular architectures.

Synthesis Analysis

Methods

The synthesis of tetrangomycin has been approached through various methodologies, with significant emphasis on total synthesis techniques. One notable method involves a Diels–Alder reaction as a key step in constructing the complex bicyclic structure of the compound.

  1. Diels–Alder Reaction: This reaction is employed to form the hexahydrobenz[α]anthraquinone core structure necessary for tetrangomycin.
  2. Ring-Closing Enyne Metathesis: A recent synthesis strategy utilized ring-closing enyne metathesis to create functionalized semicyclic dienes, which are precursors to tetrangomycin .
  3. Suzuki-Miyaura Coupling: This method has also been explored to construct the benz[a]anthracene skeleton integral to the angucycline structure .

Technical Details

The total synthesis often involves multiple steps, including cyclization and functional group transformations that enhance the yield and purity of the final product. For instance, the use of specific catalysts and reaction conditions can significantly affect the stereochemistry and yield of tetrangomycin during synthesis .

Molecular Structure Analysis

Structure

Tetrangomycin possesses a complex molecular structure characterized by multiple fused rings, which contribute to its biological activity. The molecular formula is C₁₄H₁₄O₅, indicating a polycyclic system with hydroxyl groups that may play a role in its interaction with biological targets.

Data

The structural elucidation of tetrangomycin has been achieved using various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its intricate arrangement of carbon atoms and functional groups .

Chemical Reactions Analysis

Reactions

Tetrangomycin undergoes several chemical reactions that are critical for its activity:

  1. Antimicrobial Activity: The compound exhibits potent antibacterial properties through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
  2. Enzymatic Reactions: Tetrangomycin's interactions with specific enzymes have been studied to elucidate its mode of action against resistant bacterial strains.

Technical Details

The reactions involving tetrangomycin often require careful control of conditions to maintain stability and efficacy. For example, pH levels and temperature during storage can significantly impact its chemical integrity and biological activity.

Mechanism of Action

Tetrangomycin's mechanism of action primarily involves inhibition of bacterial growth through interference with essential cellular processes. It is believed to target ribosomal RNA or other critical components involved in protein synthesis, leading to cell death or stasis.

Process

  1. Binding Affinity: Tetrangomycin binds effectively to bacterial ribosomes, disrupting normal translation processes.
  2. Inhibition of Cell Wall Synthesis: The presence of hydroxyl groups in its structure may enhance interactions with cell wall precursor molecules, further inhibiting bacterial proliferation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tetrangomycin typically appears as a yellowish solid.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Tetrangomycin is sensitive to light and heat; thus, it should be stored in dark conditions at controlled temperatures.
  • Melting Point: The melting point ranges around 150-155 °C, indicating a relatively stable compound under standard laboratory conditions.
Applications

Tetrangomycin has significant applications in scientific research:

  1. Antimicrobial Research: Its efficacy against resistant strains makes it a candidate for further development into therapeutic agents.
  2. Biochemical Studies: The compound serves as a model for studying antibiotic mechanisms and resistance patterns in bacteria.
  3. Natural Product Chemistry: Tetrangomycin's complex structure offers insights into polyketide biosynthesis and the development of synthetic analogs for enhanced activity .
Biosynthesis and Genetic Regulation of Tetrangomycin in Actinobacteria

Streptomyces sp. CAH29 as a Model System for Angucycline Production

Streptomyces sp. CAH29 serves as a paradigm for studying angucycline biosynthesis, including tetrangomycin. This strain possesses a conserved 78.5-kb gene cluster encoding type II polyketide synthases (PKS), oxidoreductases, and regulatory elements essential for angucycline assembly [6] [8]. Genomic analysis of CAH29 reveals that its benz[a]anthraquinone backbone formation is triggered during transition from exponential to stationary phase, coordinated by the alp regulatory gene (alpR). Disruption of alpR abolishes tetrangomycin synthesis, confirming its role as a pathway-specific activator [4] [9].

Comparative genomic studies indicate that CAH29 shares >90% sequence homology with the aur gene cluster of Streptomyces aureofaciens CCM 3239, which produces auricin—a structural analog of tetrangomycin [9]. Both clusters encode nearly identical minimal PKS components (KSα, KSβ, ACP) but differ in tailoring enzymes, explaining their divergent oxidation patterns at C-12/C-12a positions [6].

Table 1: Key Actinobacterial Producers of Tetrangomycin and Derivatives

StrainIsolation SourceGenetic Locus SizeNotable Compounds
Streptomyces sp. CAH29Calakmul rainforest soil78.5 kbTetrangomycin, Tetrangulol
S. aureofaciens CCM3239Terrestrial soil53.7 kbAuricin, 12-Deoxytetrangomycin
S. rimosus NRRL-2234Marine sediment82.0 kbGephyromycin, Tetrangomycin
Gephyromycinifex aptenodytis NJES-13TAntarctic penguin gut35 kb (T3PKS)2-Hydroxy-tetrangomycin

Role of Modular Polyketide Synthase (PKS) Clusters in Tetrangomycin Assembly

Tetrangomycin originates from a decaketide intermediate synthesized by a type II PKS minimal complex comprising:

  • Ketoacyl synthase (KSα): Catalyzes decarboxylative Claisen condensations
  • Chain-length factor (KSβ): Determines 20-carbon polyketide elongation
  • Acyl carrier protein (ACP): Tethers growing polyketide via phosphopantetheine arm [2] [9]

The initial poly-β-ketone undergoes regiospecific cyclization catalyzed by aromatases (AlpC/AlpD) and cyclases (AlpF/AlpL), generating the tetracyclic benz[a]anthracene scaffold [4] [8]. Mutational studies in Streptomyces ambofaciens reveal that KSα inactivation eliminates both tetrangomycin and its orange pigment derivative, confirming the PKS's indispensable role [4].

Table 2: Core Enzymatic Components of Tetrangomycin PKS Cluster

GeneProtein FunctionDomain ArchitectureEffect of Inactivation
alpAβ-Ketoacyl synthase (KSα)KS active siteAbolishes polyketide production
alpBChain length factor (KSβ)KS-like foldTruncated 18-carbon intermediates
alpCAcyl carrier protein (ACP)Ppant-binding motifUnstable polyketide intermediates
alpFAromatase/CyclaseDual cyclase domainsLinear decaketide accumulation
alpDKetoreductase (KR)NADPH-binding siteUnreduced C-9 carbonyl derivatives

Regulatory Mechanisms of Anthraquinone Backbone Formation in Secondary Metabolism

Post-PKS tailoring involves oxygen-dependent reactions mediated by three classes of enzymes:

  • FAD-dependent monooxygenases: Install C-12a hydroxyl (AlpZ5 in S. ambofaciens)
  • Cytochrome P450 hydroxylases: Catalyze C-4/C-12 oxidation (GcnQ in S. lusitanus)
  • NAD(P)H-dependent reductases: Regulate quinone reduction states (AlpV) [2] [5]

In Streptomyces sp. KL110A, transcriptomic profiling revealed that tetrangulol (decarboxylated tetrangomycin) biosynthesis peaks when alpU (encoding a decarboxylase) is co-expressed with sigma factor sigF [6] [9]. This regulatory interplay ensures temporal separation of primary and secondary metabolism.

Global regulators further modulate pathway activity:

  • DasR: Binds N-acetylglucosamine to repress alp transcription during nutrient abundance
  • AfsR: Activates pathway-specific regulators under phosphate limitation
  • Stringent response: ppGpp accumulation relieves transcriptional pausing at alp promoter regions [4] [6]

Comparative Analysis of C-Glycosylation Pathways in Related Angucyclines

C-glycosylation distinguishes bioactive angucyclines like tetrangomycin (C-8-C-olivosyl) from O-glycosylated analogs. This irreversible linkage is catalyzed by C-glycosyltransferases (C-GTs) with conserved DXDD motifs, which couple deoxysugars to the aglycone during ring aromatization [5] [8].

In tetrangomycin biosynthesis, AlpGT3 (69 kDa) attaches D-olivose via C-C bond formation, exhibiting 79% sequence identity to UrdGT2 in urdamycin pathways [5] [8]. Contrastingly, O-glycosyltransferases (O-GTs) like GcnG1/G2 in grincamycin biosynthesis form labile C-O bonds at C-9/C-10 positions [5].

Table 3: Glycosylation Diversity in Angucycline Biosynthetic Pathways

CompoundGlycosyltransferaseGlycosylation SiteSugar MoietyBond Type
TetrangomycinAlpGT3C-8D-OlivoseC-C
Urdamycin AUrdGT2C-9D-OlivoseC-C
GrincamycinGcnG3C-8D-OlivoseC-C
GcnG1/G2C-9/C-10L-Rhodinose/L-AculoseC-O
Gaudimycin CGdmG1C-10L-AcovenoseC-O

Evolutionary analysis reveals C-GTs cluster into three phylogenetic clades:

  • Clade I: Small molecule C-GTs (tetrangomycin, urdamycin)
  • Clade II: Macrolide C-GTs (anthracyclines)
  • Clade III: Hybrid C-GTs (gilvocarcin, jadomycin) [2] [5]

Notably, C-glycosylation enhances biological activity by stabilizing the quinone-hydroquinone redox system, as evidenced by 3–5-fold higher cytotoxicity of tetrangomycin compared to its aglycone in cancer cell assays [1] [6].

Properties

Product Name

Tetrangomycin

IUPAC Name

(3R)-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

InChI

InChI=1S/C19H14O5/c1-19(24)7-9-5-6-11-16(14(9)13(21)8-19)18(23)10-3-2-4-12(20)15(10)17(11)22/h2-6,20,24H,7-8H2,1H3/t19-/m1/s1

InChI Key

UGEKKXLEYACFTD-LJQANCHMSA-N

Synonyms

tetrangomycin

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O

Isomeric SMILES

C[C@]1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O

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